An In-depth Technical Guide to the Physical Properties of 5-Tert-butyl-2-iodophenol
An In-depth Technical Guide to the Physical Properties of 5-Tert-butyl-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-iodophenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a bulky tert-butyl group, a hydroxyl moiety, and an iodine atom on the phenolic ring, make it a versatile building block for the synthesis of more complex molecules. The tert-butyl group can enhance stability and influence regioselectivity in chemical reactions, while the iodine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups. The phenolic hydroxyl group can modulate the electronic properties of the molecule and participate in hydrogen bonding interactions. A thorough understanding of the physical properties of 5-Tert-butyl-2-iodophenol is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and informing the design of novel derivatives with desired characteristics.
Molecular Structure and Key Physicochemical Data
The structural and key physical properties of 5-Tert-butyl-2-iodophenol are summarized below. This data is essential for its handling, characterization, and application in various chemical processes.
Table 1: Key Physicochemical Properties of 5-Tert-butyl-2-iodophenol
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃IO | [1][2] |
| Molecular Weight | 276.11 g/mol | [1] |
| CAS Number | 20942-70-5 | [1][2][3] |
| Physical Form | Solid, powder | [2][3] |
| Melting Point | 44-49 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Storage Temperature | Room temperature or 2-8 °C, protect from light | [2][3] |
graph "Molecular_Structure_of_5_Tert_butyl_2_iodophenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; // Double bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed]; // Substituents I [label="I", pos="0,2.5!"]; OH [label="OH", pos="-2.3,1.25!"]; C_tert_butyl [pos="2.3,-1.25!"]; C_tert_butyl_1 [label="CH₃", pos="3.3,-0.5!"]; C_tert_butyl_2 [label="CH₃", pos="3.3,-2!"]; C_tert_butyl_3 [label="CH₃", pos="1.8,-2!"]; // Bonds to substituents C1 -- I; C2 -- OH; C5 -- C_tert_butyl; C_tert_butyl -- C_tert_butyl_1; C_tert_butyl -- C_tert_butyl_2; C_tert_butyl -- C_tert_butyl_3; // Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_tert_butyl [label="C"];
}
Figure 1: 2D structure of 5-Tert-butyl-2-iodophenol.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for the identity and purity assessment of a chemical compound. The following section outlines the standard experimental procedures for measuring the key physical parameters of 5-Tert-butyl-2-iodophenol.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of finely powdered 5-Tert-butyl-2-iodophenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
Figure 2: Workflow for melting point determination.
Solubility Profile
The solubility of 5-Tert-butyl-2-iodophenol in various solvents is a key parameter for its application in synthesis, purification, and formulation. A qualitative and quantitative understanding of its solubility is essential for selecting appropriate solvent systems.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents at room temperature.
Quantitative Solubility Determination: Shake-Flask Method
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Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane.
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Equilibration: An excess amount of 5-Tert-butyl-2-iodophenol is added to a known volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The saturated solutions are allowed to stand undisturbed to allow any undissolved solid to settle.
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Analysis: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in g/100 mL or mol/L).
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. The following sections describe the expected spectral characteristics of 5-Tert-butyl-2-iodophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of 5-Tert-butyl-2-iodophenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the hydroxyl, iodo, and tert-butyl substituents. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent. The tert-butyl group will appear as a sharp singlet integrating to nine protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups, and for the quaternary and methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A small amount of 5-Tert-butyl-2-iodophenol (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
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Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
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Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration (for ¹H NMR), and coupling constants are then analyzed to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For 5-Tert-butyl-2-iodophenol, the IR spectrum is expected to show the following key absorption bands:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.
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C-H stretching vibrations for the aromatic ring and the tert-butyl group in the region of 2850-3100 cm⁻¹.
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C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.
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A C-O stretching vibration for the phenol in the region of 1200-1260 cm⁻¹.
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C-I stretching vibrations may be observed in the far-infrared region, typically below 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a solid sample like 5-Tert-butyl-2-iodophenol, the spectrum can be obtained using the KBr pellet method or as a thin film from a melt. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.
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Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural elucidation.
The mass spectrum of 5-Tert-butyl-2-iodophenol is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a single iodine atom (a monoisotopic element), the isotopic pattern of the molecular ion peak will be straightforward. Common fragmentation pathways for substituted phenols may include the loss of the tert-butyl group or other characteristic fragments. Predicted mass-to-charge ratios for various adducts of 5-tert-butyl-2-iodophenol have been calculated, for instance, [M+H]⁺ at m/z 277.00838 and [M-H]⁻ at m/z 274.99382[4].
Experimental Protocol for Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Figure 3: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the known physical properties of 5-Tert-butyl-2-iodophenol and outlines the standard methodologies for their determination and spectroscopic characterization. While some physical data such as boiling point and density are not currently available in the public domain, the provided protocols offer a robust framework for their experimental determination. The detailed information on its molecular structure, melting point, and expected spectroscopic features serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating the effective and safe use of this important chemical intermediate.
References
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MySkinRecipes. 5-Tert-Butyl-2-Iodophenol. [Link]
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PubChemLite. 5-tert-butyl-2-iodophenol (C10H13IO). [Link]
